2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole
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Overview
Description
2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a bromophenyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the oxadiazole ring.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole depends on its application:
Antimicrobial Activity: It may inhibit microbial growth by interfering with essential enzymes or cellular processes.
Anticancer Activity: The compound may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Materials Science: In organic semiconductors, it may facilitate charge transport through its conjugated system.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5-ethyl-1,3,4-oxadiazole: Lacks the bromine substituent, which may affect its reactivity and applications.
2-(3-Chlorophenyl)-5-ethyl-1,3,4-oxadiazole: Contains a chlorine atom instead of bromine, leading to different chemical properties.
2-(3-Methylphenyl)-5-ethyl-1,3,4-oxadiazole: Contains a methyl group instead of bromine, affecting its electronic properties.
Uniqueness
2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole is unique due to the presence of the bromine atom, which can participate in specific reactions such as halogen bonding and substitution reactions. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(3-bromophenyl)-5-ethyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-2-9-12-13-10(14-9)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAUFAYIAMQUMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650330 |
Source
|
Record name | 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957065-88-2 |
Source
|
Record name | 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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